4-Isothiocyanatophenyl (2-chlorophenyl)carbamate
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Overview
Description
4-Isothiocyanatophenyl (2-chlorophenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a carbamate group substituted with a 2-chlorophenyl moiety. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanatophenyl (2-chlorophenyl)carbamate typically involves the reaction of 4-isothiocyanatophenyl isocyanate with 2-chlorophenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatophenyl (2-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The phenyl rings can undergo oxidation or reduction reactions under appropriate conditions, altering the electronic properties of the compound.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding amine and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can react with the isothiocyanate group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Phenyl Derivatives: Resulting from oxidation or reduction reactions.
Amines and Phenols: Products of hydrolysis reactions.
Scientific Research Applications
4-Isothiocyanatophenyl (2-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isothiocyanatophenyl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites on proteins and enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, contributing to the compound’s biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
4-Nitrophenylchloroformate: Another carbamate compound with similar reactivity and applications.
Chlorphenesin: A phenol ether with muscle relaxant properties.
Cenobamate: A carbamate used as an anticonvulsant medication.
Uniqueness: 4-Isothiocyanatophenyl (2-chlorophenyl)carbamate is unique due to the presence of both isothiocyanate and carbamate functional groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
62097-89-6 |
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Molecular Formula |
C14H9ClN2O2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H9ClN2O2S/c15-12-3-1-2-4-13(12)17-14(18)19-11-7-5-10(6-8-11)16-9-20/h1-8H,(H,17,18) |
InChI Key |
CHQFQMJCKCOIKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=CC=C(C=C2)N=C=S)Cl |
Origin of Product |
United States |
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